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Introduction: Tegomil fumarate, marketed as Riulvy, is a novel oral therapy approved in the

European Union in 2025 for the treatment of relapsing-remitting multiple sclerosis (RRMS) in

adults and adolescents from the age of 13.[1][2] It is classified as a hybrid medicinal product,

referencing the established drug dimethyl fumarate (DMF), sold as Tecfidera.[2][3][4] Although

containing a different active substance, tegomil fumarate is designed to deliver the same

active metabolite, monomethyl fumarate (MMF), which is responsible for the therapeutic

effects.[1][2][3] This guide provides an in-depth overview of the preclinical research that forms

the foundation for the clinical use of tegomil fumarate, focusing on its mechanism of action,

pharmacokinetics, and the preclinical evidence supporting its efficacy and safety, much of

which is inferred from studies on DMF.

Core Mechanism of Action: The Nrf2 Pathway
Tegomil fumarate is a prodrug that is rapidly converted in the body to its active metabolite,

monomethyl fumarate (MMF).[1][2][3] MMF is the key mediator of the drug's therapeutic

effects. The primary mechanism of action of MMF involves the activation of the Nuclear factor

erythroid 2-related factor 2 (Nrf2) transcriptional pathway.[1][2][5]

The activation of the Nrf2 pathway by MMF leads to a cascade of cellular responses that are

central to its therapeutic efficacy in multiple sclerosis:[1][6]

Reduction of Oxidative Stress: Nrf2 activation induces the expression of antioxidant

response element (ARE) genes, which helps to protect neurons and glial cells from oxidative

damage.[1][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15586228?utm_src=pdf-interest
https://www.benchchem.com/product/b15586228?utm_src=pdf-body
https://medicalrealities.com/riulvy-tegomil-fumarate-complete-drug-annotation/
https://en.wikipedia.org/wiki/Tegomil_fumarate
https://en.wikipedia.org/wiki/Tegomil_fumarate
https://www.ema.europa.eu/en/medicines/human/EPAR/riulvy
https://www.medthority.com/news/2025/5/chmp-adopts-positive-opinion-for-riulvy-tegomil-fumarate--neuraxpharm-pharmaceuticals/
https://www.benchchem.com/product/b15586228?utm_src=pdf-body
https://medicalrealities.com/riulvy-tegomil-fumarate-complete-drug-annotation/
https://en.wikipedia.org/wiki/Tegomil_fumarate
https://www.ema.europa.eu/en/medicines/human/EPAR/riulvy
https://www.benchchem.com/product/b15586228?utm_src=pdf-body
https://www.benchchem.com/product/b15586228?utm_src=pdf-body
https://medicalrealities.com/riulvy-tegomil-fumarate-complete-drug-annotation/
https://en.wikipedia.org/wiki/Tegomil_fumarate
https://www.ema.europa.eu/en/medicines/human/EPAR/riulvy
https://medicalrealities.com/riulvy-tegomil-fumarate-complete-drug-annotation/
https://en.wikipedia.org/wiki/Tegomil_fumarate
https://pubmed.ncbi.nlm.nih.gov/35569547/
https://medicalrealities.com/riulvy-tegomil-fumarate-complete-drug-annotation/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1264842/full
https://medicalrealities.com/riulvy-tegomil-fumarate-complete-drug-annotation/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1264842/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunomodulation: The pathway modulates the activity of various immune cells, contributing

to an anti-inflammatory environment.[1][2]

Neuroprotection: By mitigating inflammation and oxidative stress, the activation of the Nrf2

pathway supports the survival of nerve cells and reduces axonal damage.[1]

Inhibition of NF-κB Pathway: The immunosuppressive and anti-inflammatory actions of

fumarates also occur through the inhibition of the pro-inflammatory nuclear factor kappa-

light-chain-enhancer of activated B cells (NF-κB) pathway.[5]

Signaling Pathway Diagram
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Mechanism of Action of Tegomil Fumarate via MMF and Nrf2 Pathway.
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Preclinical Pharmacology and Toxicology
As a hybrid medicine, the regulatory approval of tegomil fumarate relied significantly on the

extensive preclinical data of its reference product, dimethyl fumarate.[4] The nonclinical

evaluation of tegomil fumarate was primarily aimed at bridging its toxicological and

pharmacological profile to that of MMF.[7]

In Vitro Studies
An in vitro study using Caco-2 cells, a model for the intestinal epithelial barrier, showed that

tegomil fumarate has a lower mean apparent permeability compared to dimethyl fumarate.[7]

Based on these results, tegomil fumarate is categorized as a low-permeability drug, while

DMF is considered moderately permeable.[7] Both compounds demonstrated similar

susceptibility to hydrolysis.[7]

Compound Permeability Classification Susceptibility to Hydrolysis

Tegomil Fumarate Low Similar to DMF

Dimethyl Fumarate Moderate Similar to Tegomil Fumarate

In Vitro Permeability and

Hydrolysis Data Summary[7]

In Vivo Studies and Inferred Efficacy
Direct preclinical efficacy studies of tegomil fumarate in animal models of multiple sclerosis,

such as experimental autoimmune encephalomyelitis (EAE), are not extensively detailed in the

public domain, as its approval was based on bioequivalence to DMF.[1] However, the

therapeutic rationale is strongly supported by numerous preclinical studies on DMF.

For instance, in a mouse model of EAE, treatment with DMF at a dose of 7.5 mg/kg was shown

to significantly reduce the severity of the disease.[8] This effect was associated with an

increase in both pro-inflammatory and anti-inflammatory mechanisms at the beginning of

treatment, followed by a gradual anti-inflammatory response in the gut-draining lymph nodes.

[8]
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Furthermore, studies in various in vivo models of neurodegenerative diseases have

demonstrated the protective effects of DMF. In a model of Parkinson's disease, DMF

administered at 50 mg/kg attenuated the loss of dopaminergic neurons.[6] In models of

Alzheimer's disease, DMF therapy has been shown to reduce spatial memory and cognitive

impairments.[6]

Animal Model Compound Dose Key Findings Reference

EAE (MS model) DMF 7.5 mg/kg
Reduced disease

severity
[8]

6-OHDA

(Parkinson's

model)

DMF 50 mg/kg

Attenuated loss

of dopaminergic

neurons

[6]

Alzheimer's

Disease Models
DMF N/A

Reduced

cognitive

impairments

[6]

Summary of

Inferred

Preclinical

Efficacy from

DMF Studies

Toxicology
The preclinical safety assessment of tegomil fumarate has been bridged to the known profile

of MMF.[7] Both DMF and MMF were found to be negative in a battery of in vitro genotoxicity

assays, including the Ames test and chromosomal aberration in mammalian cells.[7] DMF was

also negative in an in vivo micronucleus assay in rats.[7] Carcinogenicity studies of DMF

conducted for up to 2 years in mice and rats did not identify any carcinogenic risk.[7]

Reproductive toxicology studies in rats and rabbits showed no evidence of impaired fertility or

teratogenicity with DMF.[9]

Experimental Protocols
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Detailed experimental protocols for the preclinical studies of tegomil fumarate are not

extensively published. However, based on the available information and standard

methodologies for the cited studies, the following provides an overview of the likely

experimental designs.

In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of tegomil fumarate and dimethyl fumarate.

Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a

polarized monolayer with tight junctions, mimicking the intestinal barrier.

Methodology:

Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for

approximately 21 days to allow for differentiation and monolayer formation.

The integrity of the cell monolayer is verified by measuring the transepithelial electrical

resistance (TEER).

The test compounds (tegomil fumarate and DMF) are added to the apical (donor) side of

the monolayer.

Samples are collected from the basolateral (receiver) side at various time points.

The concentration of the compounds in the collected samples is quantified using a suitable

analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

The apparent permeability coefficient (Papp) is calculated to determine the rate of

transport across the cell monolayer.

Experimental Workflow Diagram
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Workflow for In Vitro Caco-2 Permeability Assay.

In Vivo EAE Model (Inferred from DMF studies)
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Objective: To evaluate the efficacy of a test compound in a preclinical model of multiple

sclerosis.

Animal Model: Typically C57BL/6 mice.

Induction of EAE:

Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)

peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).

Pertussis toxin is administered intraperitoneally on the day of immunization and two days

later to facilitate the entry of inflammatory cells into the central nervous system.

Treatment:

Mice are randomly assigned to treatment (e.g., DMF 7.5 mg/kg) or vehicle control groups.

Treatment is typically administered orally, starting at a predefined time point relative to

immunization.

Assessment:

Mice are monitored daily for clinical signs of EAE and scored on a standardized scale

(e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

Body weight is also monitored as an indicator of general health.

Endpoint Analysis:

At the end of the study, tissues such as the spinal cord and brain may be collected for

histological analysis of inflammation and demyelination.

Lymph nodes may be collected for immunological analysis (e.g., flow cytometry) of T-cell

populations.

Conclusion
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The preclinical research on tegomil fumarate establishes its role as a prodrug of monomethyl

fumarate, with a mechanism of action centered on the activation of the Nrf2 pathway. While

direct preclinical efficacy studies are limited due to its hybrid drug designation, the extensive

body of research on dimethyl fumarate provides a robust foundation for its therapeutic potential

in relapsing-remitting multiple sclerosis. The key preclinical distinction identified for tegomil
fumarate is its lower in vitro permeability compared to DMF. The collective preclinical data

supports the bioequivalence of tegomil fumarate to DMF in delivering the active MMF

metabolite, thereby inferring a similar profile of efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15586228#preclinical-research-involving-tegomil-
fumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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